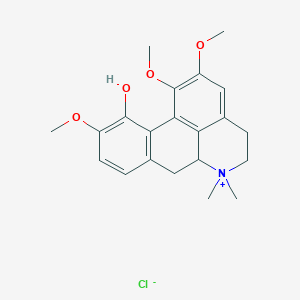
Menisperine chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Menisperine chloride, also known as this compound, is a useful research compound. Its molecular formula is C21H26ClNO4 and its molecular weight is 391.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Menisperine chloride, and how is its purity validated?
- Methodological Answer : Synthesis typically involves quaternization of the parent alkaloid using hydrochloric acid. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). Elemental analysis (C, H, N) should confirm stoichiometric ratios within ±0.3% deviation. Reproducibility requires strict control of reaction temperature (±2°C) and solvent purity (e.g., anhydrous ethanol) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-PDA (photodiode array) can track degradation products. For pH-dependent stability, use buffer solutions (pH 1.2–9.0) with UV-Vis spectroscopy to monitor absorbance shifts. Mass spectrometry (LC-MS) identifies major degradation pathways (e.g., hydrolysis of the chloride moiety). Report degradation kinetics using Arrhenius plots for shelf-life extrapolation .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer :
- Step 1 : Standardize assay conditions (e.g., cell line passage number, serum concentration, incubation time).
- Step 2 : Validate compound solubility using dynamic light scattering (DLS) to rule out aggregation artifacts.
- Step 3 : Cross-validate results with orthogonal assays (e.g., enzymatic vs. cell-based assays).
- Step 4 : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent DMSO lot variability) .
Q. What strategies are recommended for elucidating this compound’s mechanism of action when traditional target-identification approaches fail?
- Methodological Answer :
- Strategy 1 : Use thermal proteome profiling (TPP) to detect protein targets by monitoring thermal stability shifts in cell lysates.
- Strategy 2 : Employ CRISPR-Cas9 genome-wide screens to identify synthetic lethal interactions.
- Strategy 3 : Integrate transcriptomic (RNA-seq) and metabolomic (LC-MS/MS) data to map pathway perturbations .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound in preclinical models?
- Methodological Answer :
- Approach 1 : Perform pharmacokinetic (PK) studies to assess bioavailability (e.g., plasma Cₘₐₓ, t₁/₂) and tissue distribution via LC-MS/MS.
- Approach 2 : Evaluate metabolite activity using hepatic microsome assays.
- Approach 3 : Optimize dosing regimens using PK/PD modeling (e.g., Emax models) to align exposure with therapeutic windows .
Q. Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies with non-linear kinetics?
- Methodological Answer : Use a four-parameter logistic model (4PL) for sigmoidal dose-response curves. For non-sigmoidal data, apply the Hillslope model or Bayesian hierarchical modeling to account for inter-experiment variability. Report 95% confidence intervals for EC₅₀ values and use Akaike’s Information Criterion (AIC) for model selection .
Q. How should researchers validate computational predictions (e.g., molecular docking) of this compound’s binding affinity experimentally?
- Methodological Answer :
- Validation 1 : Perform surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff).
- Validation 2 : Use isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS).
- Validation 3 : Compare docking poses with X-ray crystallography or cryo-EM structures of target complexes .
Q. Tables for Methodological Reference
Table 1 : Key Analytical Parameters for this compound Characterization
| Technique | Parameters | Acceptable Range | Reference |
|---|---|---|---|
| HPLC-PDA | Retention time, peak area precision | RSD ≤ 2.0% | |
| ¹H NMR | Chemical shift (δ), multiplicity | ±0.02 ppm, J ± 0.2 Hz | |
| Elemental Analysis | % C, H, N | Theoretical ± 0.3% |
Table 2 : Critical Factors in Biological Activity Assays
| Factor | Impact on IC₅₀ | Mitigation Strategy |
|---|---|---|
| Cell confluency | Alters receptor expression | Standardize to 70–80% confluency |
| Serum lot | Binds lipophilic compounds | Use charcoal-stripped serum |
| DMSO concentration | Cytotoxicity at >0.1% v/v | Limit to ≤0.1% with vehicle controls |
Eigenschaften
CAS-Nummer |
20911-73-3 |
|---|---|
Molekularformel |
C21H26ClNO4 |
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol;chloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-22(2)9-8-13-11-16(25-4)21(26-5)19-17(13)14(22)10-12-6-7-15(24-3)20(23)18(12)19;/h6-7,11,14H,8-10H2,1-5H3;1H |
InChI-Schlüssel |
PAEPOVLQEIALGP-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C.[Cl-] |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C.[Cl-] |
Synonyme |
isocorydine methochloride menisperine menisperine chloride, (S)-isomer menisperine iodide, (S)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















